molecular formula C14H14N2O3 B5913792 N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

カタログ番号 B5913792
分子量: 258.27 g/mol
InChIキー: MKPAPYVMQZVYII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of JAK3 and the subsequent activation of downstream signaling pathways, leading to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be effective in reducing the symptoms of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It can reduce joint inflammation, improve skin lesions, and alleviate gastrointestinal symptoms. In addition, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10.

実験室実験の利点と制限

One of the advantages of N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. In addition, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a long half-life and can be administered orally, which makes it convenient for clinical use. However, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for its synthesis and purification.

将来の方向性

For the research on N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide include the development of more selective JAK inhibitors, the investigation of the optimal dosing and duration of treatment, and the exploration of the potential combination therapy with other immunomodulatory agents.

合成法

The synthesis of N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multistep process that starts with the reaction of 2,6-dichloro-3-nitropyridine with ethyl cyanoacetate to form 3-cyano-2,6-dichloropyridine. This intermediate is then reacted with cyclopropylamine to obtain N-cyclopropyl-3-cyano-2,6-dichloropyridine. The final step involves the reaction of N-cyclopropyl-3-cyano-2,6-dichloropyridine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to form N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

科学的研究の応用

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can block the downstream signaling pathways of these cytokines, leading to the suppression of the immune response and the reduction of inflammation.

特性

IUPAC Name

N-cyclopropyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-10-5-3-2-4-9(10)12(17)11(14(16)19)13(18)15-8-6-7-8/h2-5,8,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPAPYVMQZVYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。